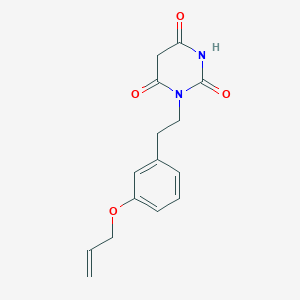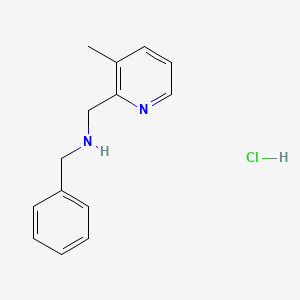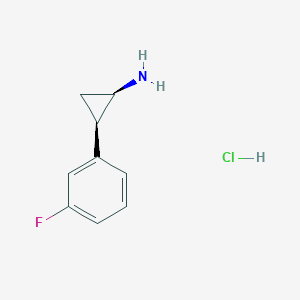![molecular formula C8H12F3N3 B11732844 ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732844.png)
ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’éthyl({[1-(2,2,2-trifluoroéthyl)-1H-pyrazol-4-yl]méthyl})amine est un composé chimique caractérisé par la présence d’un groupe trifluoroéthyl lié à un cycle pyrazole, qui est ensuite relié à une partie éthylamine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’éthyl({[1-(2,2,2-trifluoroéthyl)-1H-pyrazol-4-yl]méthyl})amine implique généralement les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé en faisant réagir de l’hydrazine avec une 1,3-dicétone en milieu acide.
Introduction du groupe trifluoroéthyl : Le groupe trifluoroéthyl est introduit par une réaction de substitution nucléophile à l’aide d’un agent trifluoroéthylant approprié, tel que l’iodure de 2,2,2-trifluoroéthyle.
Fixation de la partie éthylamine : La dernière étape consiste en l’alkylation du cycle pyrazole avec de l’éthylamine en milieu basique.
Méthodes de production industrielle
La production industrielle de l’éthyl({[1-(2,2,2-trifluoroéthyl)-1H-pyrazol-4-yl]méthyl})amine peut impliquer des techniques de synthèse en flux continu pour améliorer le rendement et la pureté. L’utilisation de réacteurs automatisés et de conditions de réaction optimisées peut en outre rationaliser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de la partie éthylamine, conduisant à la formation des oxydes correspondants.
Réduction : Les réactions de réduction peuvent cibler le cycle pyrazole, le transformant potentiellement en un dérivé dihydropyrazole.
Substitution : Le groupe trifluoroéthyl peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Formation d’oxydes et de dérivés hydroxylés.
Réduction : Formation de dérivés dihydropyrazole.
Substitution : Formation de dérivés pyrazole substitués.
Applications De Recherche Scientifique
L’éthyl({[1-(2,2,2-trifluoroéthyl)-1H-pyrazol-4-yl]méthyl})amine a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour sa capacité à interagir avec des cibles biologiques.
Science des matériaux : Les caractéristiques structurelles uniques du composé en font un candidat pour le développement de matériaux avancés aux propriétés spécifiques.
Études biologiques : Il est utilisé dans des études pour comprendre son interaction avec les enzymes et les récepteurs, fournissant des informations sur son activité biologique.
Applications industrielles : Le composé est étudié pour son utilisation potentielle dans la synthèse d’agrochimiques et d’autres produits chimiques d’intérêt industriel.
Mécanisme D'action
Le mécanisme d’action de l’éthyl({[1-(2,2,2-trifluoroéthyl)-1H-pyrazol-4-yl]méthyl})amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe trifluoroéthyl améliore la lipophilie du composé, facilitant son interaction avec les poches hydrophobes des protéines. Le cycle pyrazole peut former des liaisons hydrogène et des interactions π-π, contribuant à l’affinité de liaison et à la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
2,2,2-Trifluoroéthylamine : Partage le groupe trifluoroéthyl mais ne possède pas le cycle pyrazole.
1-(2,2,2-Trifluoroéthyl)-1H-pyrazole : Contient le cycle pyrazole et le groupe trifluoroéthyl mais ne possède pas la partie éthylamine.
Éthylamine : Contient la partie éthylamine mais ne possède pas le cycle pyrazole ni le groupe trifluoroéthyl.
Unicité
L’éthyl({[1-(2,2,2-trifluoroéthyl)-1H-pyrazol-4-yl]méthyl})amine est unique en raison de la combinaison du groupe trifluoroéthyl, du cycle pyrazole et de la partie éthylamine. Cette combinaison confère des propriétés physicochimiques distinctes et des activités biologiques potentielles qui ne sont pas observées dans les composés similaires énumérés ci-dessus.
Propriétés
Formule moléculaire |
C8H12F3N3 |
|---|---|
Poids moléculaire |
207.20 g/mol |
Nom IUPAC |
N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C8H12F3N3/c1-2-12-3-7-4-13-14(5-7)6-8(9,10)11/h4-5,12H,2-3,6H2,1H3 |
Clé InChI |
UHDWEJDRQCDRJJ-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=CN(N=C1)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11732761.png)
![2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11732770.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11732779.png)

![(1S,2S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol](/img/structure/B11732791.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(butyl)amine](/img/structure/B11732794.png)
![butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732806.png)

![(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B11732810.png)




![[2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732838.png)
